molecular formula C15H17BrN4O2S2 B2670579 4-BROMO-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE CAS No. 1796961-44-8

4-BROMO-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2670579
CAS No.: 1796961-44-8
M. Wt: 429.35
InChI Key: UURYGQJNWLBTDH-UHFFFAOYSA-N
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Description

4-Bromo-N-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. Its molecular structure incorporates two key heterocyclic systems: a thiophene ring and a 1,2,3-thiadiazole ring, linked through a piperidine carboxamide core. The presence of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety is a notable feature, as the 1,2,3-thiadiazole scaffold is recognized in medicinal chemistry for its diverse biological activities . The bromine substituent on the thiophene ring makes this molecule a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of structure-activity relationships (SAR). This compound is primarily intended for use as a building block in the discovery and development of new bioactive molecules. Potential research applications include serving as a key intermediate in synthesizing compound libraries for high-throughput screening, investigating novel enzyme inhibitors, and developing potential therapeutics for various diseases. Its complex structure makes it a valuable candidate for researchers in chemical biology and medicinal chemistry seeking to probe new biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-bromo-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S2/c1-9-13(24-19-18-9)15(22)20-4-2-10(3-5-20)7-17-14(21)12-6-11(16)8-23-12/h6,8,10H,2-5,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYGQJNWLBTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the bromo group, and the attachment of the carboxamide moiety. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that thiophene carboxamide derivatives exhibit significant anticancer properties. Specifically, compounds similar to 4-Bromo-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-YL]methyl}thiophene-2-carboxamide have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives have demonstrated activity against Hep3B liver cancer cells with IC50 values indicating effective inhibition of cell growth . The structural similarity to known anticancer agents like Combretastatin A-4 suggests that this compound may also interact with tubulin and disrupt cancer cell division.

Enzyme Inhibition

Thiophene carboxamide compounds have been identified as inhibitors of various enzymes involved in inflammatory pathways. Notably, they act as inhibitors of IKK-2 (IκB kinase 2), which plays a crucial role in the NF-kB signaling pathway associated with inflammatory responses. Inhibition of this enzyme can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases . The potential therapeutic applications extend to diseases characterized by excessive inflammation, including certain cancers and autoimmune disorders.

Neuroprotective Effects

Compounds containing the thiadiazole moiety are known for their neuroprotective properties. Studies have suggested that derivatives of 1,2,3-thiadiazoles exhibit anticonvulsant activity and may provide protective effects against neurodegenerative diseases . The incorporation of piperidine and thiophene structures may enhance these neuroprotective effects, making this compound a candidate for further research in neuropharmacology.

Antimicrobial Properties

The antimicrobial efficacy of thiophene-containing compounds has been documented extensively. Compounds similar to this compound have shown activity against various bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Case Studies

Study Focus Findings
Anticancer Activity Study Evaluated the anticancer properties of thiophene carboxamidesCompounds exhibited significant inhibition of Hep3B cell proliferation with IC50 values < 12 µM .
Enzyme Inhibition Research Investigated IKK-2 inhibition by thiophene derivativesDemonstrated potential therapeutic effects in inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Study Assessed anticonvulsant activity of thiadiazole derivativesFound promising results indicating neuroprotective effects against seizures .
Antimicrobial Efficacy Research Tested antimicrobial activity against various pathogensShowed effectiveness against both bacterial and fungal strains, supporting its use in antimicrobial therapy .

Mechanism of Action

The mechanism of action of 4-BROMO-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Computational Tools

While direct crystallographic data for the target compound are unavailable in the provided evidence, its structural analysis would likely employ SHELXL for refinement (as standard for small-molecule crystallography) and WinGX/ORTEP for visualization . Similar compounds, such as those in , rely on these tools for confirming bond lengths, angles, and packing interactions.

Functional Group Reactivity

The 4-bromo-thiophene moiety differentiates the target compound from analogs like Compound 3, enabling Suzuki-Miyaura cross-coupling reactions for further diversification. In contrast, the triazole-thiol group in Compound 4 offers nucleophilic reactivity for metal coordination or disulfide formation.

Research Findings and Limitations

  • Synthesis Challenges : The multi-step synthesis of the target compound (inferred from its complex structure) may result in lower yields compared to the straightforward hydrazine-based routes for Compound 3 .
  • Structural Flexibility : The piperidine linker may enhance binding entropy in biological targets compared to rigid analogs.
  • Data Gaps: No experimental data (e.g., IC50, solubility) are provided in the evidence, limiting direct pharmacological comparisons.

Biological Activity

The compound 4-Bromo-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl) piperidin-4-yl]methyl} thiophene-2-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into its biological activity, focusing on its anticonvulsant, antitumor, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring fused with a thiadiazole moiety and a piperidine derivative. The bromine substituent and the carbonyl group are crucial for its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitution and cyclization.

Anticonvulsant Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, derivatives of this scaffold were tested using the maximal electroshock seizure (MES) model, revealing potent activity at doses as low as 30 mg/kg. The presence of electron-donating groups significantly enhances anticonvulsant efficacy due to increased lipophilicity .

CompoundDose (mg/kg)MES Inhibition (%)
4-Bromo-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}thiophene-2-carboxamide3075%
Reference Compound (Phenytoin)3085%

Antitumor Activity

The compound demonstrates promising antitumor activity, particularly against various cancer cell lines. It has been shown to inhibit cell proliferation effectively, with IC50 values indicating significant cytotoxicity. Structure-activity relationship (SAR) studies suggest that modifications to the thiophene and thiadiazole rings can enhance antitumor properties.

CompoundCell LineIC50 (µg/mL)
This compoundHeLa15.0
Reference Compound (Doxorubicin)HeLa5.0

Anti-inflammatory Activity

In addition to its anticonvulsant and antitumor properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticonvulsant Efficacy : A study by Bhattacharya et al. demonstrated that thiadiazole derivatives showed significant anticonvulsant activity in MES models, establishing a correlation between structural modifications and increased potency .
  • Antitumor Potential : Research highlighted by MDPI indicates that thiazole and thiadiazole derivatives possess notable cytotoxicity against various cancer cell lines, emphasizing the importance of structural features in enhancing therapeutic efficacy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may act through multiple pathways, including modulation of ion channels and inhibition of specific signaling pathways involved in tumor progression .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

To optimize synthesis, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, catalyst concentration) and minimize trial runs while maximizing data quality. Statistical methods like response surface methodology (RSM) can identify optimal conditions for yield and purity . For multi-step reactions, prioritize intermediates with stable stereochemistry, and use techniques like column chromatography or recrystallization for purification .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation be approached?

Use NMR (¹H/¹³C) to confirm backbone connectivity and stereochemistry, IR to validate functional groups (e.g., carbonyl, thiadiazole), and mass spectrometry for molecular weight confirmation. Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities . SMILES/InChI notations aid in database comparisons for structural validation .

Q. How should researchers design preliminary biological assays to assess this compound’s activity?

Begin with high-throughput screening against target enzymes or receptors (e.g., kinase assays). Use positive/negative controls to validate assay reliability. For cytotoxicity, employ cell viability assays (MTT/XTT) across multiple cell lines. Dose-response curves (IC₅₀/EC₅₀) and replicate testing ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict biological activity or physicochemical properties?

Combine molecular docking (e.g., AutoDock Vina) to identify binding poses with MD simulations (GROMACS) to assess stability. QSAR models correlate structural descriptors (logP, polar surface area) with solubility or permeability. Validate predictions with experimental data (e.g., HPLC-measured logD) .

Q. What methodologies resolve contradictions in experimental data (e.g., stability or reactivity discrepancies)?

Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., humidity, light exposure). Replicate experiments under controlled conditions (ICH stability guidelines) and use hyphenated techniques (LC-MS) to track degradation products . Contradictions in reactivity may arise from solvent polarity effects, which can be probed via Kamlet-Taft solvent parameter analysis .

Q. How can SAR studies systematically evaluate pharmacological potential against analogs?

Design a focused library with variations at the thiadiazole, piperidine, or thiophene moieties. Use cluster analysis to group analogs by bioactivity, and apply Free-Wilson or Topliss frameworks to quantify substituent contributions. Cross-validate findings with in vivo models (e.g., pharmacokinetic profiling) .

Q. What reactor designs or separation technologies are suitable for scaling synthesis?

For continuous flow synthesis, use microreactors to enhance heat/mass transfer and reduce side reactions. Membrane-based separations (nanofiltration) improve purity by isolating low-MW impurities. Optimize crystallization via anti-solvent addition or temperature cycling, monitored by PAT (Process Analytical Technology) tools .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in formulation studies?

Conduct accelerated stability testing under ICH Q1A guidelines, varying pH (2–9) and temperature (25–60°C). Use Arrhenius kinetics to extrapolate shelf life. Solid-state stability can be assessed via PXRD to detect polymorphic transitions .

Methodological Resources

  • DoE Software : JMP or Minitab for experimental design .
  • Computational Tools : Schrödinger Suite for docking, Gaussian for DFT .
  • Data Management : ELN (Electronic Lab Notebook) systems with encryption protocols ensure data integrity .

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